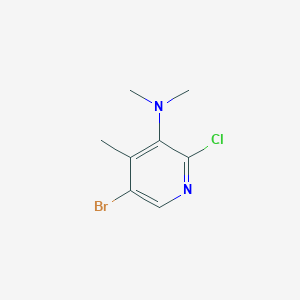
5-Bromo-2-chloro-N,N,4-trimethylpyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-chloro-N,N,4-trimethylpyridin-3-amine is an organic compound with the molecular formula C9H11BrClN3. This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is a derivative of pyridine, a basic heterocyclic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloro-N,N,4-trimethylpyridin-3-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of N,N,4-trimethylpyridin-3-amine.
Bromination: The compound undergoes bromination using bromine (Br2) in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the 5-position of the pyridine ring.
Chlorination: The brominated compound is then subjected to chlorination using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chlorine atom at the 2-position.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-chloro-N,N,4-trimethylpyridin-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of bromine and chlorine atoms.
Oxidation Reactions: It can undergo oxidation reactions to form corresponding N-oxides.
Reduction Reactions: The compound can be reduced to remove halogen atoms and form simpler derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Oxidation: Reagents such as hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of dehalogenated pyridine derivatives.
Scientific Research Applications
5-Bromo-2-chloro-N,N,4-trimethylpyridin-3-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural properties.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Bromo-2-chloro-N,N,4-trimethylpyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity. This binding can inhibit or activate biochemical pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine: Another halogenated pyridine derivative with similar structural features.
5-Bromo-2,4-dichloropyrimidine: A compound with two chlorine atoms and one bromine atom on the pyridine ring.
5-Bromo-4-chloro-3-iodopyridin-2-amine: Contains bromine, chlorine, and iodine atoms on the pyridine ring.
Uniqueness
5-Bromo-2-chloro-N,N,4-trimethylpyridin-3-amine is unique due to its specific substitution pattern and the presence of three methyl groups. This structural configuration imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C8H10BrClN2 |
|---|---|
Molecular Weight |
249.53 g/mol |
IUPAC Name |
5-bromo-2-chloro-N,N,4-trimethylpyridin-3-amine |
InChI |
InChI=1S/C8H10BrClN2/c1-5-6(9)4-11-8(10)7(5)12(2)3/h4H,1-3H3 |
InChI Key |
OFNFMYJGOVNOJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1Br)Cl)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2R,3R,4R,5S)-6-(Methylamino)hexane-1,2,3,4,5-pentaol 4-(((1'S,2'S)-1'-hydroxy-1',3'-dihydro-1H,2'H-[2,2'-biinden]-2'-yl)methyl)benzoate](/img/structure/B12961911.png)

![Benzyl 8-(methylamino)-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B12961922.png)

![(5r)-5-(4-{[(2r)-6-Hydroxy-2,5,7,8-Tetramethyl-3,4-Dihydro-2h-Chromen-2-Yl]methoxy}benzyl)-1,3-Thiazolidine-2,4-Dione](/img/structure/B12961930.png)






